REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]#[N:13])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.Cl.[C:15](OCC)(=[O:17])C>>[C:12]([C:5]1[CH:4]=[CH:3][C:2]([N:1]=[C:15]=[O:17])=[CH:7][C:6]=1[C:8]([F:9])([F:10])[F:11])#[N:13]
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Name
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Quantity
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0.07 g
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Type
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reactant
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Smiles
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NC=1C=CC(=C(C1)C(F)(F)F)C#N
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Name
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|
Quantity
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2 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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5.5 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After 15 min the solution was concentrated to dryness and co-evaporated three times from toluene (3×5 mL)
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Duration
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15 min
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Type
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ADDITION
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Details
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The residue was added toluene (2.5 mL)
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Type
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CUSTOM
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Details
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flushed with nitrogen for about 10 min, before diphosgene (0.43 mL)
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Duration
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10 min
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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Then the mixture was gently refluxed for 1 hour under a nitrogen atmosphere
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CONCENTRATION
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Details
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concentrated to dryness in vacuo
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Type
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CUSTOM
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Details
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to remove excessive diphosgene
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Name
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Type
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product
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Smiles
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C(#N)C1=C(C=C(C=C1)N=C=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |